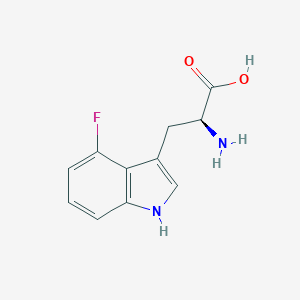

4-Fluorotryptophane

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBQMEYEKKWIKC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350901 | |

| Record name | 4-Fluorotryptophane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106034-22-4 | |

| Record name | 4-Fluorotryptophane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of L-4-Fluorotryptophan: A Technical Guide for Protein Studies

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids into proteins offers a powerful tool to probe protein structure, function, and dynamics. Among these, L-4-fluorotryptophan has emerged as a particularly valuable probe, primarily for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy studies. The fluorine atom provides a sensitive and background-free spectroscopic handle to investigate protein conformational changes and ligand binding events.[1][2] This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of L-4-fluorotryptophan, empowering research teams to produce this critical reagent with the high purity required for demanding protein studies.

The Strategic Advantage of L-4-Fluorotryptophan in Protein Science

The substitution of a single hydrogen atom with fluorine in the indole ring of tryptophan is a subtle modification that is often well-tolerated by cellular machinery, allowing for its efficient incorporation into proteins.[3] The unique properties of the fluorine atom, including its high electronegativity and the ¹⁹F nucleus's high gyromagnetic ratio and 100% natural abundance, make it an exceptional NMR probe.[4][5] The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, providing a high-resolution window into subtle structural perturbations within a protein.[6]

Navigating the Synthetic Landscape: Chemical vs. Enzymatic Routes

The synthesis of L-4-fluorotryptophan can be broadly approached through two primary routes: multi-step chemical synthesis and biocatalytic enzymatic synthesis. The choice between these methods depends on factors such as available expertise, required scale, and desired stereochemical purity.

| Feature | Chemical Synthesis | Enzymatic Synthesis |

| Starting Materials | Readily available commodity chemicals (e.g., 4-fluoroindole) | 4-fluoroindole and L-serine |

| Stereocontrol | Requires chiral auxiliaries or resolution steps to achieve high enantiomeric excess | Inherently stereospecific, producing the L-enantiomer exclusively |

| Reaction Conditions | Often involves harsh reagents, anhydrous conditions, and multiple protection/deprotection steps | Mild, aqueous conditions (physiological pH and temperature) |

| Scalability | Can be scaled to produce large quantities | Can be scalable, but may require larger volumes and enzyme production |

| Purification | Multi-step purification involving chromatography and recrystallization | Generally simpler purification from aqueous media |

| Expertise Required | Advanced organic synthesis skills | Expertise in molecular biology, protein expression, and purification |

A Robust Chemical Synthesis Approach

A well-established chemical synthesis of L-4-fluorotryptophan commences from 4-fluoroindole and proceeds through a seven-step sequence. A key feature of this method is the use of a Schöllkopf chiral auxiliary to introduce the desired L-stereochemistry with high diastereoselectivity. The reaction steps are generally efficient, with reported yields of 80% or higher for each transformation.

The Elegance of Enzymatic Synthesis

Enzymatic synthesis offers a green and highly specific alternative for producing L-4-fluorotryptophan. The key enzyme in this process is tryptophan synthase (TrpS), a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the condensation of indole and L-serine to form L-tryptophan.[7] The β-subunit of tryptophan synthase is responsible for this reaction.[8] By supplying 4-fluoroindole in place of indole, the enzyme efficiently synthesizes L-4-fluorotryptophan.[9]

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the enzymatic synthesis, purification, and characterization of L-4-fluorotryptophan.

Part 1: Enzymatic Synthesis of L-4-Fluorotryptophan

This protocol is adapted from established methods for tryptophan synthase-catalyzed reactions.[10][11]

1. Expression and Purification of Tryptophan Synthase (TrpB subunit):

-

The gene for the β-subunit of E. coli tryptophan synthase can be cloned into a suitable expression vector (e.g., pET series) and overexpressed in E. coli BL21(DE3).

-

Culture the transformed E. coli in a rich medium (e.g., LB or TB) to an OD₆₀₀ of 0.6-0.8 at 37°C.

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) overnight.

-

Harvest the cells by centrifugation and lyse them using sonication or high-pressure homogenization in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.8, containing 1 mM DTT and 0.1 mM EDTA).

-

Purify the TrpB subunit from the clarified cell lysate using a combination of chromatographic techniques, such as anion-exchange and size-exclusion chromatography.[3]

2. Enzymatic Reaction:

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 8.0)

-

50 mM L-serine

-

10 mM 4-fluoroindole (dissolved in a minimal amount of a water-miscible organic solvent like DMSO or ethanol)

-

0.1 mM pyridoxal 5'-phosphate (PLP)

-

Purified tryptophan synthase β-subunit (final concentration of 0.1-0.5 mg/mL)

-

-

Incubate the reaction mixture at 37°C with gentle agitation for 12-24 hours.

-

Monitor the progress of the reaction by HPLC.

Part 2: Purification of L-4-Fluorotryptophan

1. Initial Product Recovery:

-

Terminate the enzymatic reaction by adding trichloroacetic acid (TCA) to a final concentration of 5% (v/v) to precipitate the enzyme.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Carefully collect the supernatant containing L-4-fluorotryptophan.

2. Ion-Exchange Chromatography:

-

The isoelectric point (pI) of tryptophan is approximately 5.89. L-4-fluorotryptophan will have a similar pI. At a pH below its pI, it will be positively charged, making it suitable for cation-exchange chromatography.

-

Equilibrate a strong cation-exchange column (e.g., Dowex 50W) with a low ionic strength acidic buffer (e.g., 0.1 M formic acid).

-

Adjust the pH of the supernatant from the previous step to ~2.0 with a suitable acid and load it onto the equilibrated column.[12]

-

Wash the column with the equilibration buffer to remove unreacted L-serine and other neutral or anionic components.

-

Elute the bound L-4-fluorotryptophan using a gradient of increasing pH or ionic strength (e.g., a linear gradient of 0 to 2 M ammonium hydroxide or sodium chloride).[13]

-

Collect fractions and monitor for the presence of the product using UV absorbance at 280 nm or by HPLC analysis.

-

Pool the fractions containing pure L-4-fluorotryptophan and desalt if necessary (e.g., by lyophilization).

Part 3: Characterization and Quality Control

1. Identity and Purity by HPLC:

-

Analyze the purified product using reverse-phase HPLC with UV detection.

-

Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Detection: UV at 280 nm.

-

The purity should be ≥98% for use in protein studies.

2. Enantiomeric Purity by Chiral HPLC:

-

The exclusive production of the L-enantiomer is a key advantage of enzymatic synthesis. This should be verified by chiral HPLC.

-

Method 1: Direct Separation on a Chiral Stationary Phase (CSP): Use a column specifically designed for amino acid enantiomer separation (e.g., a macrocyclic glycopeptide-based CSP like Astec CHIROBIOTIC T).[14]

-

Method 2: Indirect Separation after Derivatization: Derivatize the sample with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA) to form diastereomers that can be separated on a standard C18 column.[2]

-

The enantiomeric excess (% ee) should be >99%.

3. Structural Confirmation by NMR Spectroscopy:

-

¹H NMR: Dissolve the sample in D₂O. The spectrum should show the characteristic aromatic and aliphatic protons of the tryptophan structure, with splitting patterns consistent with fluorine substitution on the indole ring.

-

¹⁹F NMR: This is a critical characterization. A single resonance should be observed, and its chemical shift will be characteristic of the 4-fluoro position.[15]

4. Molecular Weight Verification by Mass Spectrometry:

-

Use electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight of L-4-fluorotryptophan (C₁₁H₁₁FN₂O₂, MW: 222.22 g/mol ).[16] The spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 223.22.

| Analytical Technique | Parameter | Acceptance Criteria |

| Reverse-Phase HPLC | Chemical Purity | ≥ 98% |

| Chiral HPLC | Enantiomeric Purity (% ee) | > 99% (L-isomer) |

| ¹H and ¹⁹F NMR | Structure Confirmation | Spectra consistent with L-4-fluorotryptophan |

| Mass Spectrometry | Molecular Weight | [M+H]⁺ at m/z 223.22 ± 0.1 |

Conclusion

The synthesis of high-purity L-4-fluorotryptophan is an enabling step for advanced protein studies using ¹⁹F NMR. While chemical synthesis offers a scalable route, the enzymatic approach using tryptophan synthase provides an elegant and stereospecific method that yields the desired L-isomer directly under mild conditions. By following the detailed protocols for synthesis, purification, and rigorous characterization outlined in this guide, researchers can confidently produce L-4-fluorotryptophan of the quality required to unravel the complexities of protein structure and function.

References

-

Abdelkader, E. H., et al. (2021). Mixed Fluorotryptophan Substitutions at the Same Residue Expand the Versatility of 19F Protein NMR Spectroscopy. Angewandte Chemie International Edition, 60(33), 18063-18069. Available at: [Link]

-

Arbing, M. A., et al. (2018). Synthesis of 4,6-Difluoro-Tryptophan as a Probe for Protein 19F NMR. ChemistryOpen, 7(10), 786-790. Available at: [Link]

-

Barends, T. R., et al. (2013). Light-Regulation of Tryptophan Synthase by Combining Protein Design and Enzymology. International Journal of Molecular Sciences, 14(1), 1-18. Available at: [Link]

-

Qianzhu, H., et al. (2024). Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society. Available at: [Link]

-

Xu, L., et al. (2020). Engineering Improves Enzymatic Synthesis of L-Tryptophan by Tryptophan Synthase from Escherichia coli. Microorganisms, 8(4), 519. Available at: [Link]

-

Lu, M., et al. (2019). 19F NMR relaxation studies of fluorosubstituted tryptophans. Journal of Biomolecular NMR, 73(8-9), 401-409. Available at: [Link]

-

Wikipedia. (n.d.). Tryptophan synthase. In Wikipedia. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluorotryptophan. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Hilaire, P. M., et al. (2017). Synthesis and Application of the Blue Fluorescent Amino Acid L-4-Cyanotryptophan to Assess Peptide-Membrane Interactions. ACS Omega, 2(10), 6896-6903. Available at: [Link]

-

Pinhati, R. R., et al. (2014). Quantification of tryptophan in plasma by high performance liquid chromatography. Química Nova, 37(4), 693-697. Available at: [Link]

-

Fenn, J. B., et al. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. Available at: [Link]

-

Bhushan, R., & Kumar, V. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 28(9), 642-8. Available at: [Link]

-

Han, F., et al. (2020). Effect of temperature on the tryptophan synthase-catalysed synthesis of S-phenyl-L-cysteine. Scientific Reports, 10(1), 1-8. Available at: [Link]

- Ajinomoto Co., Inc. (1998). Process for the preparation of L-tryptophan. U.S. Patent 5,776,740.

-

Buller, A. R., et al. (2017). Tryptophan synthase uses an atypical mechanism to achieve substrate specificity. Nature Chemical Biology, 13(2), 166-171. Available at: [Link]

-

Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Harvard Bioscience. Available at: [Link]

-

Cytiva. (2017). Tips for successful ion exchange chromatography. Cytiva Life Sciences. Available at: [Link]

-

Fenn, J. B. (1990). Electrospray Ionization for Mass Spectrometry of Large Biomolecules. American Society for Mass Spectrometry, 1(1), 37-70. Available at: [Link]

-

Welte, H., et al. (2022). Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins. Journal of the American Chemical Society, 144(8), 3625-3635. Available at: [Link]

-

Henry, K. D., et al. (1991). Fourier-transform mass spectrometry of large molecules by electrospray ionization. Proceedings of the National Academy of Sciences, 88(1), 60-64. Available at: [Link]

-

Smirnov, S. L., et al. (2022). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. Scientific Reports, 12(1), 1-11. Available at: [Link]

-

The Audiopedia. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. Available at: [Link]

Sources

- 1. conductscience.com [conductscience.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. addi.ehu.es [addi.ehu.es]

- 5. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 6. Tryptophan synthase: a mine for enzymologists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tryptophan synthase - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Application of the Blue Fluorescent Amino Acid L-4-Cyanotryptophan to Assess Peptide-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Engineering Improves Enzymatic Synthesis of L-Tryptophan by Tryptophan Synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. harvardapparatus.com [harvardapparatus.com]

- 13. goldbio.com [goldbio.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. US5776740A - Process for the preparation of L-tryptophan - Google Patents [patents.google.com]

- 16. Electrospray ionization for mass spectrometry of large biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Fluorine: A Deep Dive into the Physicochemical Properties of 4-Fluorotryptophan

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of non-canonical amino acids, 4-fluorotryptophan (4-FTrp) has emerged as a powerful tool for interrogating biological systems. Its subtle yet significant alteration—the substitution of a single hydrogen atom with fluorine at the 4-position of the indole ring—imparts unique physicochemical properties that are highly sought after in protein engineering, drug discovery, and structural biology. This guide provides a comprehensive analysis of the core physicochemical characteristics of 4-fluorotryptophan, offering field-proven insights and detailed experimental methodologies to empower researchers in harnessing its full potential.

Fundamental Molecular and Structural Characteristics

4-Fluorotryptophan is a synthetic amino acid that is structurally analogous to its canonical counterpart, tryptophan. The introduction of a highly electronegative fluorine atom, however, subtly alters the electron distribution and steric profile of the indole side chain, leading to profound effects on its behavior in biological and chemical systems.

Table 1: Core Molecular Properties of 4-Fluorotryptophan

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁FN₂O₂ | [1] |

| Molecular Weight | 222.22 g/mol | [1] |

| IUPAC Name | 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | [1] |

| CAS Number | 25631-05-4 (for DL-form) | [2] |

| Appearance | Off-white to brownish crystalline powder | [2] |

The fluorine atom is only slightly larger than a hydrogen atom (van der Waals radius of 1.47 Å for fluorine vs. 1.20 Å for hydrogen), resulting in minimal steric perturbation when incorporated into proteins.[3] This subtle change, however, significantly impacts the electronic properties of the indole ring.

Acid-Base Properties and Isoelectric Point

The ionizable groups of 4-fluorotryptophan—the α-carboxylic acid and α-amino groups—dictate its charge state in solution, which is a critical determinant of its solubility, reactivity, and interaction with other molecules.

Table 2: Acid Dissociation Constants (pKa) of 4-Fluorotryptophan

| Ionizable Group | Predicted pKa |

| α-Carboxyl (-COOH) | 2.19 ± 0.10 |

| α-Amino (-NH₃⁺) | Not explicitly predicted, but expected to be similar to tryptophan's pKa₂ of ~9.4 |

Note: The provided pKa value is a predicted value.[4][5] Experimental determination is crucial for precise applications.

The isoelectric point (pI), the pH at which the net charge of the molecule is zero, can be estimated from the pKa values of the carboxyl and amino groups. Understanding the pI is essential for techniques such as isoelectric focusing and ion-exchange chromatography.

Experimental Protocol: Determination of pKa by Titration

This protocol outlines a standard acid-base titration method to experimentally determine the pKa values of 4-fluorotryptophan.

Materials:

-

4-fluorotryptophan

-

0.1 M HCl

-

0.1 M NaOH

-

pH meter, calibrated

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a known amount of 4-fluorotryptophan and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Acidification: Add a stoichiometric excess of 0.1 M HCl to the amino acid solution to ensure that both the carboxyl and amino groups are fully protonated.

-

Titration with Base: Begin titrating the solution with 0.1 M NaOH, adding the titrant in small, precise increments.

-

pH Measurement: After each addition of NaOH, allow the solution to equilibrate and record the pH.

-

Titration Curve: Continue the titration until the pH reaches approximately 11-12, ensuring the deprotonation of the amino group is complete. Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

pKa Determination: The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the titration curve). The first midpoint corresponds to pKa₁, and the second to pKa₂. The equivalence points are the steepest parts of the curve.

Caption: Workflow for pKa determination of 4-fluorotryptophan via titration.

Solubility Profile

The solubility of 4-fluorotryptophan is a critical parameter for its handling, formulation, and application in various experimental settings. Like other amino acids, its solubility is influenced by the solvent's polarity and the pH of the solution.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol describes a common method for determining the equilibrium solubility of 4-fluorotryptophan in various solvents.

Materials:

-

4-fluorotryptophan

-

A selection of solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Sample Preparation: Add an excess amount of 4-fluorotryptophan to a known volume of the chosen solvent in a vial.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove a known volume of the supernatant and dilute it appropriately. Determine the concentration of 4-fluorotryptophan in the diluted supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (measuring absorbance at its λmax) or HPLC with a standard curve.

-

Calculation: Calculate the solubility as the concentration of 4-fluorotryptophan in the saturated solution (e.g., in g/L or mol/L).

Stability and Degradation

The stability of 4-fluorotryptophan under various conditions is a crucial consideration for its storage and use in long-term experiments. Factors such as pH, temperature, and light exposure can influence its degradation.

While specific stability studies on 4-fluorotryptophan are not extensively documented, studies on its incorporation into proteins suggest it is relatively stable under physiological conditions.[6][7] However, it is known to be more photochemically active than tryptophan.[8] Therefore, it is advisable to store 4-fluorotryptophan, both as a solid and in solution, protected from light and at low temperatures to minimize degradation.

Experimental Protocol: Stability Assessment under Stressed Conditions

This protocol outlines a method to assess the stability of 4-fluorotryptophan under various stress conditions.

Materials:

-

4-fluorotryptophan solution of known concentration

-

Buffers of various pH values (e.g., pH 3, 7, 9)

-

Incubators set at different temperatures (e.g., 4 °C, 25 °C, 40 °C)

-

Light chamber (for photostability)

-

HPLC system with a suitable column and detector

Procedure:

-

Sample Preparation: Prepare solutions of 4-fluorotryptophan in the different pH buffers.

-

Incubation: Aliquot the solutions into separate vials and incubate them under the different temperature and light conditions.

-

Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each condition.

-

Quantification: Analyze the samples by HPLC to determine the remaining concentration of 4-fluorotryptophan and to identify any degradation products.

-

Data Analysis: Plot the concentration of 4-fluorotryptophan as a function of time for each condition to determine the degradation rate.

Spectroscopic Properties: A Window into Molecular Environment

The spectroscopic properties of 4-fluorotryptophan are central to its utility as a probe in biophysical studies. The fluorine atom significantly modulates its absorption and, most notably, its fluorescence characteristics compared to native tryptophan.

UV-Vis Absorbance

Like tryptophan, 4-fluorotryptophan absorbs ultraviolet light due to the indole ring. The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. For tryptophan, the molar extinction coefficient at 280 nm is approximately 5,500 M⁻¹cm⁻¹.[9] The introduction of fluorine is expected to cause a slight shift in the absorption spectrum.

Table 3: UV-Vis Spectroscopic Properties of Tryptophan (for comparison)

| Property | Value | Source |

| λmax | ~280 nm | [10] |

| Molar Extinction Coefficient (ε) at 278 nm | 5,579 M⁻¹cm⁻¹ | [9] |

Experimental Protocol: Determination of Molar Extinction Coefficient

Materials:

-

4-fluorotryptophan

-

Spectrophotometer-grade solvent (e.g., ethanol, water)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Standard Solutions: Prepare a series of standard solutions of 4-fluorotryptophan of known concentrations in the chosen solvent.

-

Absorbance Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Beer-Lambert Plot: Plot the absorbance values against the corresponding concentrations. The plot should be linear.

-

Calculation of ε: The molar extinction coefficient (ε) is calculated from the slope of the Beer-Lambert plot (Slope = ε × path length).

Fluorescence Spectroscopy

One of the most remarkable and utilized properties of 4-fluorotryptophan is its significantly quenched fluorescence at room temperature compared to tryptophan.[8] This "non-fluorescent" nature makes it an excellent tool for suppressing the native tryptophan fluorescence in proteins, thereby allowing for the study of other fluorophores or specific tryptophan residues that have been selectively re-introduced.

It is important to note that while the fluorescence quantum yield is negligible at room temperature (tryptophan/4-fluorotryptophan quantum-yield ratio greater than 100:1), 4-fluorotryptophan does exhibit strong fluorescence and phosphorescence at low temperatures (77 K).[8]

Table 4: Fluorescence Properties of Tryptophan (for comparison)

| Property | Value | Source |

| Excitation Maximum (λex) | ~280 nm | [9] |

| Emission Maximum (λem) | ~350 nm (solvent dependent) | [9] |

| Fluorescence Quantum Yield (Φf) in water | 0.12 | [9] |

Experimental Protocol: Determination of Fluorescence Quantum Yield

The relative fluorescence quantum yield of 4-fluorotryptophan can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

-

4-fluorotryptophan

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Absorbance Matching: Prepare solutions of the standard and 4-fluorotryptophan with the same absorbance at the excitation wavelength.

-

Fluorescence Spectra: Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Integration of Spectra: Integrate the area under the emission curves for both the standard and the sample.

-

Quantum Yield Calculation: Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (η_sample / η_standard)² where Φ is the quantum yield, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.

Caption: Workflow for determining the relative fluorescence quantum yield.

Applications in Research and Development

The unique physicochemical properties of 4-fluorotryptophan have made it an invaluable tool in various scientific disciplines:

-

Protein Folding and Dynamics: By replacing native tryptophan residues with 4-FTrp, the intrinsic fluorescence of a protein can be quenched, allowing for the introduction of other fluorescent probes to study specific regions without background interference.[6][7]

-

¹⁹F NMR Spectroscopy: The fluorine atom serves as a sensitive nucleus for Nuclear Magnetic Resonance (NMR) studies, providing detailed information about the local environment and conformational changes of the labeled protein.[11]

-

Drug Design and Development: The incorporation of fluorinated amino acids can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of peptide-based drugs.[12][13][14]

Conclusion

4-Fluorotryptophan stands as a testament to the power of subtle chemical modifications in creating powerful research tools. Its unique combination of minimal steric hindrance and significant electronic perturbation of the indole ring provides researchers with a versatile probe to investigate the intricacies of protein structure, function, and dynamics. A thorough understanding of its physicochemical properties, from its acid-base behavior to its distinctive spectroscopic signature, is paramount for its effective application. The experimental protocols detailed in this guide provide a framework for the rigorous characterization of 4-fluorotryptophan, ensuring its reliable and impactful use in advancing scientific discovery.

References

-

Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. [Link]

-

Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. [Link]

-

Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate. [Link]

-

Wang, F., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry. [Link]

-

Mykhailiuk, P. K. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. [Link]

-

Hott, J. L., & Borkman, R. F. (1989). The non-fluorescence of 4-fluorotryptophan. Biochemical Journal, 264(1), 297–299. [Link]

-

Bacher, J. M., & Ellington, A. D. (2001). Selection and Characterization of Escherichia coli Variants Capable of Growth on an Otherwise Toxic Tryptophan Analogue. Journal of Bacteriology, 183(18), 5414–5425. [Link]

-

Oregon Medical Laser Center. Tryptophan. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 101198, 4-Fluorotryptophan. [Link]

-

Kelly, J. W., et al. (2017). Fluorotryptophan Incorporation Modulates the Structure and Stability of Transthyretin in a Site-Specific Manner. Biochemistry, 56(41), 5582–5591. [Link]

-

Kelly, J. W., et al. (2017). Fluorotryptophan Incorporation Modulates the Structure and Stability of Transthyretin in a Site-Specific Manner. PubMed. [Link]

-

Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(9), 2869–2890. [Link]

-

Kumar, A., et al. (2006). Molar extinction coefficient (L mol−1 cm−1) for some commonly used solvents. Pramana, 67(3), 561–569. [Link]

-

Yu, Y., et al. (2014). Mutations enabling displacement of tryptophan by 4-fluorotryptophan as a canonical amino acid of the genetic code. Angewandte Chemie International Edition, 53(44), 11780–11784. [Link]

-

Callis, P. R., & Liu, T. (2004). Quantitative Prediction of Fluorescence Quantum Yields for Tryptophan in Proteins. The Journal of Physical Chemistry B, 108(14), 4248–4259. [Link]

-

Resch-Genger, U., et al. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In: Fluorescence Spectroscopy. Springer, Berlin, Heidelberg. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 688475, L-4-Fluorotryptophan. [Link]

-

Singh, A., et al. (2006). Molar extinction coefficients of some commonly used solvents. Pramana, 67(3), 561-569. [Link]

-

Ghisoni, E., et al. (2013). Concurrent quantification of tryptophan and its major metabolites. Analytical Biochemistry, 443(2), 222-231. [Link]

Sources

- 1. 4-Fluorotryptophan | C11H11FN2O2 | CID 101198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-FLUORO-D-TRYPTOPHAN | 110221-04-0 [amp.chemicalbook.com]

- 5. 4-FLUORO-D-TRYPTOPHAN | 110221-04-0 [m.chemicalbook.com]

- 6. Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorotryptophan Incorporation Modulates the Structure and Stability of Transthyretin in a Site-Specific Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The non-fluorescence of 4-fluorotryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. omlc.org [omlc.org]

- 10. standards.chromadex.com [standards.chromadex.com]

- 11. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

The 4-Fluorotryptophan Anomaly: A "Dark" Probe in a Bright World

An In-depth Technical Guide: Understanding the Fluorescence of 4-Fluorotryptophan

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the unique photophysical properties of 4-fluorotryptophan (4-FTrp) and its strategic applications in protein science. We will move beyond simple descriptions to explore the underlying mechanisms that make 4-FTrp an invaluable tool for dissecting complex biological systems.

In the study of protein structure and dynamics, the intrinsic fluorescence of tryptophan (Trp) is a double-edged sword. Its sensitivity to the local environment provides a powerful window into conformational changes, but its brightness can overwhelm more subtle signals from other fluorophores or ligands.[1][2] The central challenge in many multi-chromophore systems is spectral overlap and the difficulty in isolating the signal of interest from the dominant Trp background.

This is where 4-fluorotryptophan, a synthetic analog of tryptophan, offers a paradigm-shifting solution. By substituting a single hydrogen atom with fluorine at the 4-position of the indole ring, the photophysical properties are dramatically altered.[3] At physiological temperatures, 4-FTrp is considered effectively non-fluorescent.[4][5][6] This unique characteristic allows it to be incorporated into proteins in place of tryptophan, creating a "fluorescence-off" background. This strategic silencing of the dominant intrinsic signal enables the clear, unambiguous study of other fluorescent probes, whether they be extrinsic labels, fluorescent ligands, or other natural chromophores.[4][6]

Unraveling the Photophysics: Why is 4-FTrp "Non-Fluorescent"?

The term "non-fluorescent" is a practical descriptor rather than an absolute one. 4-FTrp does absorb light similarly to tryptophan, but its pathway for dissipating that energy is starkly different. At room temperature (25°C), its fluorescence quantum yield—the ratio of photons emitted to photons absorbed—is exceptionally low, with a tryptophan/4-fluorotryptophan quantum-yield ratio reported to be greater than 100:1.[7][8]

The primary reason for this is the dominance of non-radiative decay pathways. Instead of releasing energy as light (fluorescence), the excited state of 4-FTrp is rapidly deactivated through other means. Evidence suggests that 4-FTrp is significantly more photochemically active than native tryptophan, with a photolysis quantum yield seven times larger.[7][8] This indicates that upon excitation, the molecule is more likely to undergo a chemical reaction or transition to a non-emissive state than to fluoresce.

Interestingly, this phenomenon is highly temperature-dependent. At a cryogenic temperature of 77 K (-196°C), 4-FTrp displays strong fluorescence and phosphorescence, with emission quantum yields comparable to those of tryptophan under the same conditions.[7][8] This behavior strongly suggests that the non-radiative decay pathway that quenches fluorescence at room temperature is thermally activated and is "frozen out" at 77 K, allowing the radiative pathways (fluorescence and phosphorescence) to compete effectively.

The following Jablonski diagram illustrates the divergent fates of the excited state for Tryptophan versus 4-Fluorotryptophan at physiological temperature.

Comparative Photophysical Properties

The table below summarizes the key differences in the photophysical properties of Tryptophan and 4-Fluorotryptophan, providing a quantitative basis for their distinct experimental applications.

| Property | Tryptophan (in water) | 4-Fluorotryptophan (in water) | Rationale & Significance |

| Excitation Max (λex) | ~280 nm | ~285 nm[7][8] | Similar excitation allows use of standard equipment, but the slight red-shift in 4-FTrp can be noted. |

| Emission Max (λem) | ~350 nm | Not readily observed at 25°C | The absence of a strong emission peak is the defining feature for its use as a "dark" probe. |

| Quantum Yield (Φf) | ~0.14 | < 0.0014 (Ratio > 100:1 vs Trp)[7][8] | The extremely low quantum yield confirms its "non-fluorescent" nature at room temperature. |

| Fluorescence Lifetime (τ) | ~2.6 ns | Not readily measured at 25°C | The lifetime is too short and the emission too weak to be useful for time-resolved studies at room temp. |

| Photochemical Activity | Low | High (7x greater than Trp)[7][8] | High photochemical reactivity provides a mechanistic explanation for the efficient non-radiative decay. |

Core Application: Engineering a "Fluorescence-Off" System

The primary utility of 4-FTrp is to remove the confounding background fluorescence of native tryptophan residues. This is particularly powerful in several advanced fluorescence-based assays.

-

Förster Resonance Energy Transfer (FRET): In FRET studies, the efficiency of energy transfer between a donor and an acceptor fluorophore is measured. If a native Trp residue is close to the donor or acceptor, it can interfere with the measurement. Replacing all Trp residues with 4-FTrp eliminates this interference, leading to cleaner FRET data.

-

Ligand Binding Assays: When studying the binding of a fluorescent ligand to a protein, changes in the ligand's fluorescence are monitored. If the protein contains Trp, its fluorescence can overlap with the ligand's signal. A 4-FTrp substituted protein provides a "dark" canvas, ensuring that any observed signal change is solely due to the ligand.

-

Studying Other Chromophores: Proteins may contain other fluorescent species, such as flavins or pyridoxal phosphate. The fluorescence of these cofactors is often masked by the much stronger tryptophan emission. Replacing Trp with 4-FTrp allows for the direct and unperturbed study of these other intrinsic chromophores.[4][6]

The following workflow diagram illustrates this powerful subtraction methodology.

Field-Proven Methodologies

Protocol 1: Incorporation of 4-FTrp into Recombinant Proteins

The most common method for incorporating 4-FTrp is through the use of a tryptophan-auxotrophic bacterial strain (e.g., E. coli or B. subtilis), which cannot synthesize its own tryptophan.[3][4][6]

Objective: To express a protein where all tryptophan residues are replaced by 4-fluorotryptophan.

Materials:

-

Tryptophan-auxotrophic E. coli strain (e.g., derived from BL21(DE3)).

-

Expression vector containing the gene of interest.

-

Minimal media (e.g., M9) supplemented with all necessary amino acids except tryptophan.

-

4-Fluorotryptophan (high purity).

-

Tryptophan (for initial culture growth).

-

IPTG or other appropriate inducer.

-

Fluorometer and Mass Spectrometer.

Step-by-Step Methodology:

-

Initial Culture: Inoculate a starter culture of the auxotrophic cells in a rich medium (e.g., LB) or minimal medium supplemented with tryptophan. Grow overnight.

-

Media Exchange: Pellet the cells by centrifugation (e.g., 5000 x g for 10 min). Wash the pellet twice with sterile minimal medium lacking tryptophan to remove all traces of the natural amino acid. This step is critical for ensuring complete substitution.

-

Growth in 4-FTrp: Resuspend the washed cells in minimal medium supplemented with all amino acids except tryptophan, and add 4-fluorotryptophan to a final concentration of ~50 mg/L. Allow the cells to grow to the desired optical density (e.g., OD600 of 0.6-0.8).

-

Induction: Induce protein expression by adding the appropriate inducer (e.g., 1 mM IPTG). Continue to grow the culture under optimal expression conditions (e.g., 18°C for 16 hours).[9]

-

Harvest and Purification: Harvest the cells by centrifugation and purify the protein using standard chromatography techniques.

-

Validation (Self-Validating System):

-

Fluorescence Spectroscopy: Acquire a fluorescence emission spectrum (ex: 285 nm). A successfully substituted protein will show negligible emission in the 330-350 nm range, where tryptophan fluorescence is maximal. Compare this to the spectrum of the wild-type protein, which should show a strong emission peak.

-

Mass Spectrometry: Use intact protein mass spectrometry to confirm the mass shift. Each fluorine atom adds approximately 18 Da to the mass of tryptophan (186.21 Da for 4-FTrp vs. 204.23 Da for Trp). The observed mass of the substituted protein should correspond to the calculated mass with all Trp residues replaced by 4-FTrp.

-

Protocol 2: Fluorescence Quenching Assay for Ligand Binding

This protocol details how to measure the binding affinity of a non-fluorescent ligand to a protein using a fluorescent reporter group, where native Trp interference has been removed by 4-FTrp substitution.

Objective: To determine the dissociation constant (Kd) of a ligand for a protein.

Materials:

-

Purified 4-FTrp substituted protein, covalently labeled with a solvatochromic dye (e.g., BADAN) at a specific site away from the binding pocket.

-

Concentrated stock solution of the non-fluorescent ligand.

-

Assay buffer.

-

Fluorometer.

Step-by-Step Methodology:

-

Instrument Setup: Set the fluorometer to the excitation and emission wavelengths appropriate for the extrinsic dye (e.g., BADAN λex ~387 nm, λem ~450 nm). Set temperature to 25°C.

-

Sample Preparation: Prepare a solution of the labeled 4-FTrp protein in the assay buffer at a concentration where the fluorescence signal is robust and linear. The concentration should ideally be at or below the expected Kd.[10]

-

Background Correction: Measure the fluorescence of the buffer alone and subtract this from all subsequent measurements.

-

Titration: Perform a serial titration by making small, stepwise additions of the concentrated ligand stock solution to the protein sample. Mix thoroughly and allow the system to equilibrate (e.g., 2-3 minutes) after each addition.

-

Data Acquisition: Record the fluorescence intensity after each addition. The binding of the ligand should induce a conformational change that alters the environment of the extrinsic dye, causing a change in fluorescence intensity (quenching or enhancement).[10]

-

Data Correction (Inner Filter Effect): The ligand itself might absorb light at the excitation or emission wavelengths, causing an artificial decrease in fluorescence. To correct for this, perform a control titration of the ligand into a solution of the dye alone (not attached to the protein). Use this data to apply a correction factor to the primary binding data.[10]

-

Data Analysis: Plot the change in fluorescence (ΔF) as a function of the total ligand concentration. Fit the corrected data to a suitable binding equation (e.g., a one-site binding hyperbola) to determine the dissociation constant (Kd).

Conclusion: A Niche but Powerful Tool

4-Fluorotryptophan is not a universal replacement for tryptophan. Its value lies not in its own fluorescence, but in its strategic absence of it. By providing a means to silence the dominant intrinsic fluorescence of proteins, 4-FTrp empowers researchers to design cleaner, more sensitive, and more interpretable experiments. It is an exemplary tool for investigating ligand binding, protein-protein interactions, and the behavior of other chromophores within a protein matrix. When combined with rigorous validation methods like mass spectrometry, the incorporation of 4-FTrp provides a robust and self-validating system for simplifying the study of complex biomolecular systems.

References

-

Bronskill, P. M., & Wong, J. T. (1988). Suppression of fluorescence of tryptophan residues in proteins by replacement with 4-fluorotryptophan. Biochemical Journal, 249(1), 305–308. [Link]

-

Bronskill, P. M., & Wong, J. T. (1988). Suppression of fluorescence of tryptophan residues in proteins by replacement with 4-fluorotryptophan. HKUST Research Portal. [Link]

-

Hott, J. L., & Borkman, R. F. (1989). The non-fluorescence of 4-fluorotryptophan. Biochemical Journal, 264(1), 297–299. [Link]

-

Hott, J. L., & Borkman, R. F. (1989). The non-fluorescence of 4-fluorotryptophan. Biochemical Journal, Portland Press. [Link]

-

Barrio, P., et al. (2024). Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein 19F NMR. Chemistry – A European Journal. [Link]

-

Bacher, J. M., & Ellington, A. D. (2001). Selection and Characterization of Escherichia coli Variants Capable of Growth on an Otherwise Toxic Tryptophan Analogue. Journal of Bacteriology. [Link]

-

Sun, L., et al. (2010). Micro-environmental influences on the fluorescence of tryptophan. Guang pu xue yu guang pu fen xi = Guang pu. [Link]

-

Bronskill, P. M., & Wong, J. T. (1988). Suppression of fluorescence of tryptophan residues in proteins by replacement with 4-fluorotryptophan. PubMed. [Link]

-

BMG LABTECH. (2022). Tryptophan Fluorescence: nature's probe. [Link]

-

Williamson, D. J., et al. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol. [Link]

Sources

- 1. Micro-environmental influences on the fluorescence of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. researchgate.net [researchgate.net]

- 4. Suppression of fluorescence of tryptophan residues in proteins by replacement with 4-fluorotryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 6. Suppression of fluorescence of tryptophan residues in proteins by replacement with 4-fluorotryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The non-fluorescence of 4-fluorotryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. addi.ehu.es [addi.ehu.es]

- 10. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Quantum Yield of 4-Fluorotryptophan in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the quantum yield of 4-fluorotryptophan (4-FTrp) in aqueous solution. In stark contrast to its parent amino acid, tryptophan, 4-FTrp exhibits negligible fluorescence at room temperature, a phenomenon coupled with significantly enhanced photochemical reactivity. This guide delves into the underlying photophysical processes governing this behavior, including fluorescence, phosphorescence, intersystem crossing, and photochemical reactions. We will explore the mechanistic details of the excited state deactivation pathways, the influence of the fluorine substituent, and the experimental methodologies for quantifying these quantum yields. This document is intended to be a valuable resource for researchers utilizing 4-FTrp as a probe in biochemical and biophysical studies, as well as for professionals in drug development exploring its unique properties.

Introduction: The Enigmatic Photophysics of 4-Fluorotryptophan

Tryptophan, the primary native fluorophore in proteins, has long served as an intrinsic probe of protein structure, dynamics, and interactions. Its fluorescence quantum yield in aqueous solution at room temperature is approximately 0.13.[1] The introduction of a single fluorine atom at the 4-position of the indole ring, creating 4-fluorotryptophan, dramatically alters its photophysical properties. At ambient temperature in aqueous environments, 4-FTrp is essentially non-fluorescent, with a fluorescence quantum yield more than 100 times lower than that of tryptophan.[2] This profound fluorescence quenching is not indicative of a non-photoactive molecule. On the contrary, 4-FTrp displays a photolysis quantum yield that is seven times greater than that of tryptophan, signifying that the absorbed photon energy is efficiently funneled into photochemical reaction pathways.[2]

This guide will dissect the factors contributing to this intriguing photophysical behavior, providing a detailed examination of the quantum yields of the various de-excitation pathways available to photoexcited 4-FTrp in aqueous solution.

De-excitation Pathways of Photoexcited 4-Fluorotryptophan

Upon absorption of a photon, an excited singlet state (S₁) of 4-FTrp is formed. From this state, the molecule can return to the ground state (S₀) through several competing radiative and non-radiative pathways. The quantum yield (Φ) of any given process is the fraction of excited molecules that decay via that pathway.

Fluorescence Quantum Yield (Φf)

The most striking feature of 4-FTrp's photophysics at room temperature is its extremely low fluorescence quantum yield.

| Compound | Solvent | Temperature (°C) | Fluorescence Quantum Yield (Φf) | Reference |

| Tryptophan | Water | 25 | ~0.13 | [1] |

| 4-Fluorotryptophan | Water | 25 | < 0.0013 (ratio to Trp > 100:1) | [2] |

This negligible fluorescence indicates that the radiative decay from the S₁ state is a highly inefficient process at room temperature. However, at 77 K, 4-FTrp exhibits strong fluorescence with a quantum yield comparable to that of tryptophan, suggesting that the non-radiative decay pathways are temperature-dependent and are significantly suppressed at cryogenic temperatures.[2]

Non-Radiative Decay Pathways

The energy from the absorbed photon in 4-FTrp at room temperature is primarily dissipated through non-radiative channels. These include intersystem crossing to the triplet state and subsequent photochemistry.

Similar to the triplet quantum yield, a specific value for the phosphorescence quantum yield of 4-FTrp in aqueous solution at room temperature is not well-documented. At 77 K, 4-FTrp displays strong phosphorescence.[2] However, at room temperature in fluid solutions, the long-lived triplet state is highly susceptible to quenching by dissolved oxygen and other quenchers, making phosphorescence a very inefficient process.[3] It is therefore expected that the phosphorescence quantum yield of 4-FTrp at room temperature is extremely low.

The most significant de-excitation pathway for 4-FTrp at room temperature is photolysis. The photolysis quantum yield of 4-FTrp is approximately seven times greater than that of tryptophan under the same conditions.[2] This indicates that the triplet state, once populated, is highly reactive and readily undergoes chemical transformations.

| Compound | Solvent | Temperature (°C) | Relative Photolysis Quantum Yield | Reference |

| Tryptophan | Water | 25 | 1 | [2] |

| 4-Fluorotryptophan | Water | 25 | 7 | [2] |

The primary photochemical reaction of tryptophan upon UV irradiation involves the cleavage of the Cα-Cβ bond and the formation of various photoproducts.[4] While the specific photoproducts of 4-FTrp in aqueous solution have not been exhaustively characterized, it is plausible that similar bond cleavage events occur with higher efficiency. The electron-withdrawing nature of the fluorine atom can influence the electron distribution in the indole ring, potentially lowering the activation energy for certain photochemical reactions from the triplet state. One study on the light-induced reactions of 5-fluorotryptophan with halocompounds suggests the formation of derivatives with a -CHO group added to the indole ring, initiated by the release of a solvated electron from the excited indole.[5]

Mechanistic Insights into the Photophysics of 4-Fluorotryptophan

The unique photophysical behavior of 4-FTrp can be attributed to the influence of the fluorine substituent on the electronic properties of the indole chromophore.

Caption: De-excitation pathways of 4-fluorotryptophan.

The fluorine atom at the 4-position exerts a significant electron-withdrawing inductive effect on the indole ring. This can alter the energies of the excited singlet and triplet states and enhance the spin-orbit coupling between them. The enhanced intersystem crossing rate effectively depopulates the S₁ state, leading to the observed fluorescence quenching. The highly populated T₁ state then serves as the precursor for the efficient photochemical reactions.

Experimental Protocols for Quantum Yield Determination

Accurate determination of quantum yields is crucial for understanding the photophysics of 4-FTrp. Below are step-by-step methodologies for measuring fluorescence and triplet quantum yields.

Relative Fluorescence Quantum Yield Measurement

This method compares the fluorescence of the sample to that of a well-characterized standard.

Materials and Equipment:

-

Spectrofluorometer with corrected emission spectra capabilities

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

High-purity solvent (e.g., deionized water)

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of the sample (4-FTrp) and the standard in the chosen solvent.

-

Prepare Dilutions: Prepare a series of dilutions of both the sample and the standard, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

-

Measure Fluorescence Spectra: Record the corrected fluorescence emission spectrum for each dilution using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Integrate Fluorescence Intensity: Integrate the area under the corrected emission spectrum for each measurement.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate Quantum Yield: The fluorescence quantum yield of the sample (Φs) can be calculated using the following equation:

Φs = Φr * (Grads / Gradr) * (ns² / nr²)

Where:

-

Φr is the quantum yield of the reference standard.

-

Grads and Gradr are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively.

-

ns and nr are the refractive indices of the sample and reference solutions, respectively (if the solvents are the same, this term is 1).

-

Caption: Workflow for triplet quantum yield determination.

Conclusion and Future Perspectives

The photophysics of 4-fluorotryptophan in aqueous solution is a compelling example of how a subtle structural modification can profoundly redirect the de-excitation pathways of an excited molecule. The negligible fluorescence and high photochemical reactivity make it a unique tool for studying biological systems. While its non-fluorescent nature at room temperature can be exploited to eliminate background signal from tryptophan residues, its photoreactivity opens avenues for site-specific photo-crosslinking and other photochemical applications.

Future research should focus on obtaining precise quantitative data for the triplet and phosphorescence quantum yields of 4-FTrp at room temperature to complete our understanding of its energy dissipation landscape. Furthermore, a detailed characterization of its photoproducts in aqueous solution will provide a clearer picture of its photochemical fate. Such knowledge will undoubtedly enhance the utility of 4-fluorotryptophan as a versatile and powerful probe in the fields of biochemistry, biophysics, and drug development.

References

- Borkman, R. F., & Hott, J. L. (1989). The non-fluorescence of 4-fluorotryptophan. Biochemical Journal, 264(1), 297–299.

- Hott, J. L., & Borkman, R. F. (1989). The non-fluorescence of 4-fluorotryptophan. Biochemical Journal, 264(1), 297-299.

- Chen, R. F. (1967). Fluorescence quantum yields of tryptophan and tyrosine. Analytical Letters, 1(1), 35-42.

- Carmichael, I., & Hug, G. L. (1986). Triplet-triplet absorption spectra of organic molecules in condensed phases.

- Creed, D. (1984). The photophysics and photochemistry of the near-UV absorbing amino acids—I. Tryptophan and its simple derivatives. Photochemistry and photobiology, 39(4), 537-562.

- Teale, F. W., & Weber, G. (1957). Ultraviolet fluorescence of the aromatic amino acids. Biochemical Journal, 65(3), 476–482.

- Bent, D. V., & Hayon, E. (1975). Excited state chemistry of aromatic amino acids and related peptides. I. Tryptophan. Journal of the American Chemical Society, 97(10), 2599–2606.

- Reddi, E., & Rodgers, M. A. J. (1983). A study of the triplet state of tryptophan and some related indoles by laser flash photolysis. Photochemistry and Photobiology, 38(6), 639-643.

- Geddes, C. D. (Ed.). (2008). Reviews in fluorescence 2008. Springer.

- Vanderkooi, J. M., & Berger, J. W. (1989). Excited triplet states of tryptophan in proteins. Biochimica et Biophysica Acta (BBA)-Protein Structure and Molecular Enzymology, 976(1-2), 1-27.

- Butler, P. R., & Overall, A. D. J. (2019). The Light-induced Reactions of Tryptophan with Halocompounds. Photochemistry and Photobiology, 95(5), 1125-1135.

Sources

The Dawn of the Fluorinated Probe: An In-depth Technical Guide to the Early Studies of Fluorinated Tryptophan Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Fluorinating a Cornerstone Amino Acid

Tryptophan, with its unique indole side chain, is a cornerstone of protein structure and function. Its intrinsic fluorescence makes it a natural probe for studying protein folding and dynamics. However, the complexity of protein systems often necessitates more precise and less ambiguous tools. The early pioneers in biochemistry and medicinal chemistry recognized that the strategic substitution of hydrogen with fluorine—an element of similar size yet vastly different electronegativity—could create powerful new analogs to dissect biological processes.

The introduction of fluorine into the tryptophan indole ring was hypothesized to induce minimal steric perturbation while dramatically altering the electronic properties of the molecule. This "subtle yet powerful" modification offered the potential to:

-

Modulate Fluorescence: Create analogs with shifted or quenched fluorescence to simplify complex spectra.

-

Introduce a Unique NMR Probe: Utilize the 19F nucleus as a sensitive and background-free reporter for nuclear magnetic resonance (NMR) studies of protein structure and dynamics.

-

Alter Biochemical Reactivity: Develop specific inhibitors or alternative substrates for enzymes involved in tryptophan metabolism.

-

Enhance Stability: The strength of the carbon-fluorine bond could lead to increased metabolic stability.

This guide delves into the foundational chemical syntheses, the initial biochemical characterizations, and the early, groundbreaking applications of fluorinated tryptophan analogs, providing a technical and historical perspective for the modern researcher.

Part 1: Foundational Synthetic Strategies

The ability to study fluorinated tryptophan analogs hinged on their successful chemical synthesis. Early efforts focused on introducing fluorine onto the indole ring prior to the construction of the full amino acid.

The First Synthesis: 5-Fluoro-DL-Tryptophan

One of the earliest and most significant achievements was the synthesis of 5-fluoro-DL-tryptophan by Rinderknecht and Niemann in 1950. Their approach laid the groundwork for future syntheses of fluorinated indole derivatives. The rationale for targeting the 5-position was likely influenced by its known role in serotonin biosynthesis, making 5-fluorotryptophan a prime candidate for studying this critical metabolic pathway.

This protocol is based on the classic methods and should be performed with appropriate safety precautions in a modern laboratory setting.

-

Preparation of p-Fluoroaniline: The synthesis begins with the fluorination of an aniline precursor, a common starting point in early organofluorine chemistry.

-

Fischer Indole Synthesis: p-Fluoroaniline is reacted with a suitable carbonyl compound (e.g., a pyruvate derivative) under acidic conditions to form the 5-fluoroindole ring. This classic reaction is a cornerstone of indole chemistry.

-

Gramine Synthesis: The 5-fluoroindole is then subjected to a Mannich reaction with formaldehyde and dimethylamine to produce 5-fluorogramine. This step introduces a reactive handle at the 3-position of the indole.

-

Alkylation of Diethyl Formamidomalonate: 5-Fluorogramine is used to alkylate diethyl formamidomalonate. This step builds the core structure of the amino acid.

-

Hydrolysis and Decarboxylation: The resulting intermediate is hydrolyzed with acid or base to remove the protecting groups and decarboxylate, yielding 5-fluoro-DL-tryptophan. The product is a racemic mixture.

Part 2: Early Biochemical Applications and Characterization

With synthetic routes established, researchers began to explore the utility of these novel analogs in biological systems. The primary early applications focused on their use as spectroscopic probes and metabolic inhibitors.

A New Tool for Protein NMR: 19F NMR Spectroscopy

The 19F nucleus possesses a spin of 1/2 and has a high gyromagnetic ratio, making it an excellent NMR probe. Crucially, fluorine is absent in biological systems, providing a "background-free" window for observation. Early studies in the 1970s demonstrated the power of incorporating fluorotryptophan into proteins to study their structure and interactions.

One of the pioneering studies involved the incorporation of 5-fluorotryptophan into the histidine-binding protein J of Salmonella typhimurium. By growing a tryptophan-auxotrophic strain of the bacteria in the presence of 5-fluorotryptophan, researchers were able to achieve significant incorporation of the analog into the protein. The 19F NMR signal of the single tryptophan residue provided a sensitive handle to monitor conformational changes upon ligand binding. The observed downfield shift of the 19F resonance upon histidine binding provided direct evidence of a conformational change and a more hydrophobic environment for the tryptophan residue.

The following is a generalized workflow based on early methodologies for incorporating and analyzing fluorotryptophan in proteins.

Quenching the Light: 4-Fluorotryptophan as a Non-Fluorescent Probe

While the intrinsic fluorescence of tryptophan is a powerful tool, it can also be a source of interference when studying other fluorophores or chromophores in a protein. The synthesis of 4-fluorotryptophan provided a remarkable solution to this problem. Early studies in the late 1980s confirmed that 4-fluorotryptophan is essentially non-fluorescent at room temperature, with a quantum yield over 100 times lower than that of tryptophan.

This unique property allowed researchers to "turn off" the fluorescence of specific tryptophan residues by replacing them with 4-fluorotryptophan. This was elegantly demonstrated by incorporating 4-fluorotryptophan into proteins in a Bacillus subtilis tryptophan-auxotrophic mutant. The resulting proteins, devoid of tryptophan fluorescence, enabled the unobscured study of other chromophores within the protein or interacting molecules.

Table 1: Comparative Properties of Tryptophan and its Monofluorinated Analogs (Data from early studies)

| Property | Tryptophan | 4-Fluorotryptophan | 5-Fluorotryptophan | 6-Fluorotryptophan |

| Fluorescence Quantum Yield | ~0.13 | <0.001 | ~0.1 | ~0.1 |

| 19F NMR Chemical Shift (ppm) | N/A | Variable | Variable | Variable |

| Effect on Protein Stability | Baseline | Minimal to slight decrease | Minimal | Minimal |

| Biological Activity | Native | Can support growth in auxotrophs | Can support growth in auxotrophs | Can support growth in auxotrophs |

Part 3: Enzymatic Synthesis and Mechanistic Studies

In addition to chemical synthesis, early researchers explored the use of enzymes to produce fluorinated tryptophan analogs. The enzyme tryptophan synthase, which catalyzes the final step in tryptophan biosynthesis, was found to have a degree of substrate promiscuity. This allowed for the enzymatic synthesis of various tryptophan analogs, including fluorinated versions, by providing the corresponding indole analog.

// Nodes A [label="Indole-3-glycerol Phosphate"]; B [label="Serine"]; C [label="Tryptophan Synthase\n(α₂β₂ complex)"]; D [label="Glyceraldehyde-3-phosphate"]; E [label="Tryptophan"]; F [label="Fluoro-indole"]; G [label="Fluorotryptophan"];

// Edges for native reaction A -> C; B -> C; C -> D [label="α-subunit"]; C -> E [label="β-subunit"];

// Edges for analog synthesis F -> C [style=dashed, color="#EA4335"]; C -> G [style=dashed, color="#EA4335", label="β-subunit"];

// Invisible nodes for alignment {rank=same; A; F;} {rank=same; E; G;} } .dot Caption: Enzymatic synthesis of tryptophan and its fluorinated analogs.

These enzymatic methods offered a route to stereochemically pure L-amino acids, a significant advantage over the racemic products of many early chemical syntheses. Furthermore, the ability of fluorinated tryptophans to act as substrates or inhibitors for enzymes like tryptophanyl-tRNA synthetase provided valuable insights into enzyme-substrate interactions and reaction mechanisms.

Conclusion and Future Perspective

The early studies on fluorinated tryptophan analogs were a testament to the ingenuity of chemists and biochemists in developing new tools to probe the complexities of biological systems. The foundational work in chemical and enzymatic synthesis, coupled with the pioneering applications in NMR and fluorescence spectroscopy, laid the groundwork for the widespread use of these powerful analogs in modern research. From elucidating protein structure and dynamics to the development of new therapeutic agents and PET imaging probes, the legacy of these early investigations continues to shape our understanding of the molecular world. The principles established decades ago—minimal steric perturbation, profound electronic effects, and unique spectroscopic handles—remain central to the design and application of novel amino acid analogs in the 21st century.

References

-

Rinderknecht, H., & Niemann, C. (1950). The Synthesis of 5-Fluoro-DL-tryptophan. Journal of the American Chemical Society, 72(5), 2296–2297. [Link]

-

Gerig, J. T. (1971). Nuclear Magnetic Resonance Studies of the Interaction of Tryptophan with α-Chymotrypsin. Journal of the American Chemical Society, 93(14), 3537–3541. [Link]

-

Browne, D. T., Kenyon, G. L., & Hegeman, G. D. (1970). Incorporation of monofluorotryptophans into protein during the growth of Escherichia coli. Biochemical and Biophysical Research Communications, 39(1), 13-19. [Link]

-

Hogue, C. W. V., Rasquinha, I., Szabo, A. G., & MacManus, J. P. (1988). Suppression of fluorescence of tryptophan residues in proteins by replacement with 4-fluorotryptophan. Biochemical Journal, 249(1), 305–308. [Link]

-

Andra, K. K. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Biochemistry & Analytical Biochemistry, 4(4), 1-5. [Link]

-

Bello, M. O., et al. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 26(16), 4946. [Link]

The Biological Activity of 4-Fluorotryptophan: A Technical Guide for Researchers and Drug Development Professionals

Introduction: A Subtle Alteration with Profound Implications

In the landscape of chemical biology and drug discovery, the strategic modification of biological building blocks offers a powerful avenue for probing and manipulating cellular processes. Among these modifications, the substitution of a single hydrogen atom with fluorine in the amino acid tryptophan to create 4-fluorotryptophan (4-FTrp) stands out as a minimalist yet impactful alteration. This fluorinated analog of a canonical amino acid has emerged as a versatile tool, providing researchers with unique insights into protein structure, dynamics, and interactions.

This technical guide, designed for researchers, scientists, and drug development professionals, delves into the core biological activities of 4-fluorotryptophan. We will explore its journey from chemical synthesis to its incorporation into the cellular machinery, its influence on the fundamental properties of proteins, and its applications as a powerful probe in cutting-edge analytical techniques and as a tool in the quest for novel therapeutics. Our narrative emphasizes the causality behind experimental choices, grounding theoretical concepts in practical, field-proven insights.

Metabolic Incorporation: A Trojan Horse in Protein Synthesis

The utility of 4-fluorotryptophan as a biological probe hinges on its acceptance by the cellular protein synthesis machinery. Remarkably, the substitution of a hydrogen with a fluorine atom—the most electronegative element, yet with a van der Waals radius only slightly larger than hydrogen (1.47 Å vs. 1.2 Å)—is subtle enough to be tolerated by the intricate enzymatic processes of the cell.[1]

The key gatekeeper for the incorporation of tryptophan into a growing polypeptide chain is the enzyme tryptophanyl-tRNA synthetase (TrpRS). This enzyme is responsible for recognizing and "charging" its cognate transfer RNA (tRNATrp) with tryptophan.[2][3][4][5] The high fidelity of this process is crucial for maintaining the integrity of the proteome. However, the structural similarity between tryptophan and 4-fluorotryptophan allows the latter to act as a substrate for TrpRS in both prokaryotic and eukaryotic organisms.[2][3] This acceptance allows for the global replacement of tryptophan with 4-fluorotryptophan in proteins when cells are cultured in tryptophan-deficient media supplemented with the fluorinated analog.[6][7]

Furthermore, advancements in synthetic biology have enabled the site-specific incorporation of 4-fluorotryptophan.[8] This is achieved through the use of engineered orthogonal tRNA/aminoacyl-tRNA synthetase pairs that uniquely recognize 4-FTrp and a specific codon, such as an amber stop codon (UAG), that has been introduced into the gene of interest at the desired location. This powerful technique allows for the production of proteins with a single, precisely placed fluorine probe.

Experimental Workflow: Site-Specific Incorporation of 4-Fluorotryptophan

Caption: Workflow for site-specific incorporation of 4-FTrp.

Impact on Protein Structure and Function: A Tale of Subtle Perturbations

The substitution of tryptophan with 4-fluorotryptophan is generally considered to be a conservative modification, with minimal perturbation to the overall protein structure.[9][10] This is a critical feature, as the goal of introducing a probe is to report on the native state of the protein without significantly altering it. However, the unique physicochemical properties of fluorine can lead to subtle yet measurable effects on protein stability and function.

| Property | Tryptophan | 4-Fluorotryptophan | Consequence of Substitution |

| van der Waals Radius (Å) | H: 1.20 | F: 1.47 | Minor steric perturbation.[1] |

| Electronegativity (Pauling Scale) | H: 2.20 | F: 3.98 | Alters the local electronic environment, can influence hydrogen bonding and dipole moments. |

| Hydrophobicity | Similar to Trp | Slightly more hydrophobic | Can subtly influence protein folding and stability.[11][12][13] |

| Fluorescence | Fluorescent | Non-fluorescent at room temperature | Allows for the study of other fluorophores without interference from tryptophan fluorescence.[6][7][14] |

The increased hydrophobicity and the strong electron-withdrawing nature of the fluorine atom can influence local non-covalent interactions, such as van der Waals forces and cation-π interactions, which are critical for maintaining the folded state of a protein. The impact on protein stability is often context-dependent, with some studies reporting a stabilizing effect while others show a slight destabilization.[9][10][11] For instance, in a study on transthyretin, the site of fluorotryptophan incorporation was shown to modulate the protein's structure and stability, with substitution at one position increasing aggregation propensity more than at another.[9][10]

The non-fluorescent nature of 4-fluorotryptophan at room temperature is a particularly advantageous property.[6][7][14] In proteins with multiple tryptophan residues, their intrinsic fluorescence can complicate the analysis of extrinsic fluorescent probes. By replacing some or all of the native tryptophans with 4-FTrp, researchers can effectively "turn off" the background fluorescence, enabling clearer observation of the signal from a fluorescent ligand or another labeled residue.

Applications in Research and Drug Development

The unique properties of 4-fluorotryptophan have made it an invaluable tool in various areas of biological research and drug discovery.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Protein Dynamics

The most prominent application of 4-fluorotryptophan is as a probe in 19F NMR spectroscopy.[15][16][17][18] The 19F nucleus has a spin of 1/2, a high gyromagnetic ratio, and 100% natural abundance, making it a highly sensitive NMR nucleus.[17][18][19] Crucially, fluorine is virtually absent from biological systems, meaning that 19F NMR spectra of labeled proteins are free from background signals.[18][20]

The chemical shift of the 19F nucleus is exquisitely sensitive to its local environment.[15] Changes in protein conformation, ligand binding, or post-translational modifications can all lead to detectable changes in the 19F NMR spectrum.[19][21][22] This allows researchers to:

-

Monitor protein-ligand interactions: The binding of a small molecule or another protein can be detected and quantified by observing changes in the 19F chemical shift or line shape.[19][21][22][23] This is a powerful technique in fragment-based drug discovery for screening compound libraries and determining binding affinities.[24][25][26][27][28]

-

Characterize protein conformational changes: The 19F NMR spectrum can provide information on the different conformational states a protein can adopt and the kinetics of their interconversion.

-

Study enzyme mechanisms: By placing a 19F probe in or near the active site of an enzyme, it is possible to monitor the structural changes that occur during the catalytic cycle.

Protocol: 19F NMR Analysis of Protein-Ligand Interactions

-